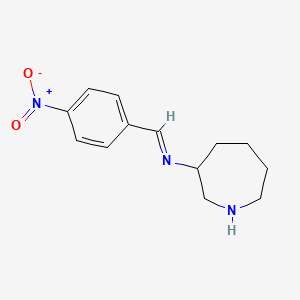

Azepan-3-yl-(4-nitro-benzylidene)-amine

Description

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N-(azepan-3-yl)-1-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H17N3O2/c17-16(18)13-6-4-11(5-7-13)9-15-12-3-1-2-8-14-10-12/h4-7,9,12,14H,1-3,8,10H2 |

InChI Key |

ITYOTPGFVBEWCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Azepan-3-yl-(4-nitro-benzylidene)-amine chemical structure and properties

Executive Summary

Azepan-3-yl-(4-nitro-benzylidene)-amine (CAS: 1019639-12-3) is a heterocyclic Schiff base integrating a seven-membered azepane ring with a nitro-substituted aromatic system.[1][2] This compound represents a strategic intersection in medicinal chemistry: the azepane moiety serves as a flexible, privileged scaffold often associated with CNS ligands and kinase inhibitors, while the nitrobenzylidene imine functionality acts as a reactive electrophilic warhead or a cleavable linker in prodrug design.

This guide details the structural characterization, synthetic pathways, and pharmacological potential of this molecule, designed for researchers in lead optimization and synthetic organic chemistry.

Part 1: Chemical Structure & Physiochemical Properties[3]

Structural Specifications

The molecule consists of a 3-aminoazepane core condensed with 4-nitrobenzaldehyde. The exocyclic nitrogen of the azepane at position 3 forms an azomethine (

| Property | Specification |

| IUPAC Name | |

| CAS Number | 1019639-12-3 |

| Molecular Formula | |

| Molecular Weight | 247.29 g/mol |

| Stereochemistry | Contains one chiral center at C3 of the azepane ring. Typically synthesized as a racemate unless chiral 3-aminoazepane is used. |

| Appearance | Yellow to orange crystalline solid (attributed to the |

| Solubility | Soluble in DMSO, DMF, CHCl |

Electronic & Steric Profile

-

Azepane Ring: The 7-membered ring adopts a twisted chair/boat conformation, providing greater lipophilicity and conformational flexibility compared to piperidine (6-membered) analogs. This flexibility allows for "induced fit" binding in protein pockets.

-

Schiff Base Linker: The imine bond (

) is polarized. The electron-withdrawing nitro group ( -

pKa: The secondary amine in the ring (azepane NH) is basic (predicted pKa ~10-11), while the imine nitrogen is significantly less basic (predicted pKa ~3-4).

Part 2: Synthesis Protocols

Retrosynthetic Analysis

The most robust route involves the condensation of 3-aminoazepane (1) with 4-nitrobenzaldehyde (2). The 3-aminoazepane precursor is often protected at the ring nitrogen (e.g., N-Boc-3-aminoazepane) during initial synthesis to prevent polymerization, but for this specific target, the ring nitrogen must be free or selectively deprotected.

Experimental Methodology

Reagents:

-

3-Aminoazepane (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Solvent: Anhydrous Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

-

Dehydrating Agent: Molecular Sieves (3Å) or anhydrous

Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (10 mmol, 1.51 g) in 20 mL of anhydrous ethanol.

-

Addition: Dropwise add a solution of 3-aminoazepane (10 mmol, 1.14 g) in 10 mL ethanol over 10 minutes.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Critical Step: Use a Dean-Stark trap or add molecular sieves to the reaction pot to drive the equilibrium forward by removing water. -

Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot and the appearance of a fluorescent/UV-active product spot.

-

Work-up:

-

Cool reaction to room temperature.

-

If solid precipitates, filter and wash with cold ethanol.

-

If no precipitate, evaporate solvent under reduced pressure. Recrystallize the residue from hot ethanol/ether.

-

Synthesis Pathway Diagram

Figure 1: Condensation pathway for the synthesis of the target Schiff base.[3][4] The reaction proceeds via a carbinolamine intermediate followed by acid-catalyzed dehydration.

Part 3: Spectroscopic Characterization

To validate the structure, the following spectral signals are diagnostic:

Infrared Spectroscopy (FT-IR)

-

Imine Stretch: A strong, sharp band at 1620–1640 cm

-

Nitro Stretches: Two bands at ~1520 cm

-

Azepane: A broad weak band around 3300–3400 cm

Nuclear Magnetic Resonance ( -NMR)

-

Azomethine Proton (

): A distinct singlet in the downfield region, typically -

Aromatic Protons: Two doublets (integration 2H each) in the

7.8–8.3 ppm range, characteristic of a para-substituted benzene ring with an electron-withdrawing group. -

Azepane C3-H: A multiplet at

3.0–3.5 ppm , shifted downfield due to the adjacent nitrogen. -

Azepane Ring Protons: Complex multiplets in the

1.4–2.0 ppm range (6H) and

Part 4: Biological Applications & Pharmacophore Mapping

Pharmacological Potential

Azepane derivatives are increasingly replacing piperidines in drug discovery to alter metabolic stability and selectivity profiles.

-

Antibacterial/Antifungal: Schiff bases of nitrobenzaldehydes have documented activity against S. aureus and E. coli. The mechanism often involves intercalation with bacterial DNA or inhibition of cell wall synthesis.

-

Cytotoxicity: The nitro group is a bioreductive pharmacophore. Under hypoxic conditions (common in solid tumors), the nitro group can be reduced to a hydroxylamine or amine, generating reactive oxygen species (ROS) that induce apoptosis.

-

Kinase Inhibition: The 3-aminoazepane scaffold mimics the ribose binding motif of ATP, making this compound a potential fragment for kinase inhibitor design (e.g., CDK or JAK pathways).

Pharmacophore Interaction Map

Figure 2: Pharmacophore map highlighting functional regions for biological interaction. The azepane ring provides steric bulk and solubility, while the nitro-imine system drives reactivity.

References

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[5][6][7] Chemical Communications, 56, 7949-7952.

-

Majeed, R. H., et al. (2022).[8] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[8][9] International Journal of Molecular and Cellular Medicine, 11(4), 285-296.[8]

-

AK Scientific. (n.d.). Product Specifications: this compound (CAS 1019639-12-3).[1][2]

-

PubChem. (2025).[10] Azepan-3-amine (Precursor Data).[11] National Library of Medicine.

-

Schiff, H. (1864).[9] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational Chemistry Reference).

Sources

- 1. 1019639-12-3 this compound AKSci 3821AJ [aksci.com]

- 2. capotchem.com [capotchem.com]

- 3. scispace.com [scispace.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to Pharmacophore Modeling of Azepane-Based Schiff Bases

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its three-dimensional flexibility and its presence in numerous biologically active compounds.[1][2][3][4] When incorporated into Schiff base structures, which are formed by the condensation of a primary amine with an aldehyde or ketone, the resulting molecules exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] This guide provides a comprehensive, in-depth technical exploration of pharmacophore modeling as applied to azepane-based Schiff bases. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on this promising chemical class.[9][10] We will delve into the theoretical underpinnings of pharmacophore modeling, present a detailed, field-proven workflow, and discuss the critical aspects of model validation and application in virtual screening and lead optimization.

Introduction: The Therapeutic Potential of Azepane-Based Schiff Bases

The azepane ring system is a key pharmacophore in a number of FDA-approved drugs and clinical candidates, highlighting its therapeutic significance.[1][3][11] Its non-planar, flexible nature allows for the exploration of diverse chemical space and the establishment of unique interactions with biological targets.[3] Schiff bases, characterized by the azomethine (-C=N-) group, are also well-established as biologically important motifs.[5][6][7][8] The combination of these two moieties in azepane-based Schiff bases creates a class of compounds with significant potential for drug discovery. Their diverse biological activities make them attractive candidates for targeting a range of diseases.[1][5][6]

Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful approach to understanding the structure-activity relationships (SAR) of these molecules.[12][13][14] A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[15][16][17] By identifying the key chemical features responsible for the biological activity of a set of known active compounds, a pharmacophore model can be generated and used to guide the design of new, more potent molecules and to search large chemical databases for novel hits.[15][16][17][18]

This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly useful when the three-dimensional structure of the biological target is unknown.[17][19]

The Principles of Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling operates on the principle that a set of molecules that bind to the same target and elicit a similar biological response likely share a common set of essential chemical features arranged in a specific 3D orientation.[16][19] The goal is to deduce this common pharmacophoric pattern from a collection of known active ligands.

The key features that constitute a pharmacophore model include:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

-

Aromatic (AR): Aromatic ring systems.

-

Positive Ionizable (PI): Groups that are positively charged at physiological pH.

-

Negative Ionizable (NI): Groups that are negatively charged at physiological pH.

The process involves generating multiple conformations for each active ligand and then aligning them to identify the common spatial arrangement of these features.[19]

A Validated Workflow for Pharmacophore Modeling of Azepane-Based Schiff Bases

The following section outlines a detailed, step-by-step protocol for generating and validating a pharmacophore model for a series of azepane-based Schiff bases. This workflow is designed to be a self-validating system, incorporating critical checks and balances to ensure the scientific integrity of the resulting model.

Data Set Preparation: The Foundation of a Robust Model

The quality and diversity of the input data are paramount to the success of any pharmacophore modeling study.

Experimental Protocol:

-

Curation of the Training Set:

-

Compile a set of at least 15-20 azepane-based Schiff bases with experimentally determined biological activity against a common target (e.g., IC50, Ki values).

-

Ensure that the activity data spans a significant range (at least 2-3 orders of magnitude).

-

Include structurally diverse compounds to avoid generating a model that is biased towards a specific chemical scaffold.[19]

-

-

Curation of the Test Set:

-

Select a separate set of compounds (typically 5-10) with known activities that were not included in the training set. This set will be used for external validation of the final pharmacophore model.

-

-

Generation of a Decoy Set:

-

Create a much larger set of molecules (e.g., 1000-2000) that are structurally similar to the active compounds but are known to be inactive. This set is crucial for validating the model's ability to distinguish between active and inactive molecules. Decoy sets can be generated using tools like the DUD-E (Database of Useful Decoys: Enhanced).

-

Conformational Analysis: Exploring the 3D Chemical Space

Since the bioactive conformation of a ligand is often unknown, it is essential to generate a diverse and representative set of possible 3D structures for each molecule in the training set.

Experimental Protocol:

-

Energy Minimization: Perform an initial energy minimization of each 2D structure to obtain a reasonable starting 3D geometry.

-

Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule. A typical run might generate 100-250 conformers per molecule.

Pharmacophore Model Generation and Hypothesis Scoring

This is the core step where the common pharmacophoric features are identified and ranked.

Experimental Protocol:

-

Feature Identification: Identify the potential pharmacophoric features (HBA, HBD, HY, AR, etc.) in each conformer of the active molecules.

-

Common Feature Pharmacophore Generation: Utilize software packages like Phase, LigandScout, or MOE to identify common pharmacophore hypotheses.[15][20][21][22] These programs align the conformers of the active molecules and search for spatial arrangements of features that are common to all or most of them.

-

Hypothesis Scoring: The generated hypotheses are scored and ranked based on various parameters, such as the number of molecules that match the hypothesis, the alignment score, and the survival score. The top-scoring hypotheses are selected for further validation.

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Rigorous Model Validation: Ensuring Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step.[23][24]

Experimental Protocol:

-

Internal Validation:

-

Fischer's Randomization Test: The statistical significance of the chosen hypothesis is assessed by generating multiple pharmacophore models from randomized training set data. A high confidence level (e.g., 95% or 99%) indicates that the original model is not due to chance.

-

Leave-One-Out (LOO) Cross-Validation: A series of models are built, each time leaving one molecule out of the training set.[19] The ability of each model to predict the activity of the left-out molecule is assessed.

-

-

External Validation:

-

The validated pharmacophore model is used to screen the test set of compounds. The model's ability to correctly classify these compounds as active or inactive is evaluated.

-

-

Decoy Set Screening and Enrichment Factor Calculation:

-

The model is used to screen the decoy set. The goal is to see if the model preferentially identifies the known active compounds over the inactive decoys.

-

The Enrichment Factor (EF) and Goodness of Hit (GH) score are calculated to quantify the model's performance.[18][25] A high EF value indicates that the model is effective at enriching the hit list with active compounds. A GH score above 0.7 is generally considered to indicate a very good model.[25]

-

Application of the Validated Pharmacophore Model

Once a robust and validated pharmacophore model has been generated, it can be applied to several key areas of the drug discovery process.[18][19]

Virtual Screening for Novel Hit Identification

The primary application of a pharmacophore model is to perform virtual screening of large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the pharmacophoric features.[18][19][21] This allows for the rapid and cost-effective identification of potential new drug candidates.

Caption: The process of virtual screening using a pharmacophore model.

Lead Optimization and Scaffold Hopping

The pharmacophore model can guide the chemical synthesis of new analogs of a lead compound. By understanding the essential features for activity, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve potency, selectivity, and pharmacokinetic properties. The model can also be used for "scaffold hopping" to identify new core structures that still present the key pharmacophoric features.

Integrating Pharmacophore Modeling with Other Computational Techniques

For a more comprehensive and robust drug discovery pipeline, pharmacophore modeling should be integrated with other computational methods.

Table 1: Synergistic Computational Approaches

| Technique | Synergy with Pharmacophore Modeling |

| Quantitative Structure-Activity Relationship (QSAR) | Pharmacophore-based alignments can be used to generate 3D-QSAR models, providing a quantitative correlation between the 3D structural features and biological activity.[23][26][27][28][29] |

| Molecular Docking | The hit list from a pharmacophore-based virtual screen can be further refined by docking the compounds into the active site of the target protein (if the structure is known) to predict their binding mode and affinity.[1] |

| Molecular Dynamics (MD) Simulations | MD simulations can be used to explore the dynamic behavior of the ligand-receptor complex and to refine the pharmacophore model by identifying the most stable and relevant interactions.[19] |

Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational and efficient approach to identifying and optimizing novel therapeutic agents.[12][15][30] For the promising class of azepane-based Schiff bases, this computational technique offers a clear path to understanding their structure-activity relationships and unlocking their full therapeutic potential. The integration of pharmacophore modeling with other in silico methods, as well as with experimental validation, will continue to accelerate the discovery of new and effective medicines.[15] The continued development of more sophisticated algorithms and the increasing availability of high-quality biological data will further enhance the predictive power and utility of pharmacophore modeling in the years to come.

References

- Azepane-based compounds showed a variety of pharmacological properties, and its derivatives possess a high degree of structural diversity, and it is useful for the discovery of new therapeutic agents. PubMed.

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design.

- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.

- DrugOn: a fully integrated pharmacophore modeling and structure optimiz

- Comput

- Computer-Aided Drug Design Methods. Methods in Molecular Biology.

- Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals.

- Computational Methods in Drug Discovery. Advances in Protein Chemistry and Structural Biology.

- Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimiz

- List of softwares related to pharmacophore modeling.

- What are computational methods in drug discovery?.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules.

- Commercially available drugs contain azepine derivatives.

- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.

- OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub.

- Quantitative Structure-Activity Relationships (QSAR) study and improving it of some schiff-base ligands as anticancer for prostate cancer. Journal of Chemical and Pharmaceutical Research.

- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.

- Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences.

- Quantitative Structure-Activity Relationships ( QSAR) Study of Some Schiff- base ligands. Journal of Al-Nahrain University.

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.

- Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research.

- QSAR for skin sensitisation via Schiff base formation.

- Directory of computer-aided Drug Design tools. Click2Drug.

- Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. Molecules.

- Phase. Schrödinger.

- In silico 2D-QSAR Analysis of Schiff Bases (2-Oxo-N'-Phenylmethylidene-3, 4-Dihydro-2H-Chromene-3-Carbohydrazides) and Their Derivatives as Anticonvulsant Agents. Semantic Scholar.

- Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. Molecules.

- Pharmacophore model validation using GH score method.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of the Iranian Chemical Society.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

- Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorganic & Medicinal Chemistry Letters.

- What is pharmacophore modeling and its applications?.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 6. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. ijfmr.com [ijfmr.com]

- 9. esg.sustainability-directory.com [esg.sustainability-directory.com]

- 10. What are computational methods in drug discovery? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. researchgate.net [researchgate.net]

- 21. Directory of in silico Drug Design tools [click2drug.org]

- 22. schrodinger.com [schrodinger.com]

- 23. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aast.edu [aast.edu]

- 25. researchgate.net [researchgate.net]

- 26. jocpr.com [jocpr.com]

- 27. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 28. semanticscholar.org [semanticscholar.org]

- 29. mdpi.com [mdpi.com]

- 30. Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization [mdpi.com]

The Elusive Imines: A Technical Guide to 3-Aminoazepane Imine Derivatives in Synthesis and Therapeutic Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoazepane scaffold is a privileged motif in medicinal chemistry, lending its unique conformational properties to a range of bioactive molecules. While the synthesis and application of saturated 3-aminoazepane derivatives are well-documented, the corresponding imine derivatives remain a largely unexplored chemical space. This technical guide navigates the current understanding of 3-aminoazepane imines, primarily through their role as transient intermediates in innovative biocatalytic syntheses. We delve into the mechanistic intricacies of their formation, the challenges associated with their isolation, and the potential for their future development as stable, bioactive entities. By examining the broader landscape of imine chemistry, this guide offers a forward-looking perspective on the untapped therapeutic potential of 3-aminoazepane imine derivatives and outlines a strategic path for their investigation.

Introduction: The 3-Aminoazepane Core and the Imine Postulate

The seven-membered azepane ring of 3-aminoazepane provides a flexible yet constrained scaffold that is attractive for drug design. Its derivatives have been investigated for a variety of therapeutic applications. The introduction of an imine functionality within this framework presents an intriguing chemical modification that could significantly alter the molecule's electronic properties, reactivity, and biological target engagement.

Currently, the scientific literature does not describe the isolation and characterization of stable 3-aminoazepane imine derivatives. Instead, their existence is primarily inferred from their role as key, albeit transient, intermediates in the enzymatic synthesis of chiral 3-aminoazepanes. This guide will first illuminate this established role before exploring the prospective landscape of stable 3-aminoazepane imines.

The Transient Intermediate: In-Situ Formation of 3-Aminoazepane Imines in Biocatalysis

A significant advancement in the synthesis of enantiopure 3-aminoazepanes has been the development of multi-enzyme cascades.[1][2] These one-pot reactions offer a green and efficient alternative to traditional chemical methods, which often require harsh reagents and complex purification steps.[3] A key feature of these enzymatic pathways is the in-situ generation and subsequent reduction of a cyclic imine intermediate.

The Galactose Oxidase-Imine Reductase (GOase-IRED) Cascade

A prominent example is the synthesis of N-Cbz-protected L-3-aminoazepane from the corresponding amino alcohol, L-lysinol.[1][2] This cascade utilizes two key enzymes: a galactose oxidase (GOase) variant and an imine reductase (IRED).

The reaction proceeds through the following steps:

-

Oxidation: The GOase variant selectively oxidizes the primary alcohol of the N-Cbz-protected L-lysinol to an aldehyde.

-

Intramolecular Cyclization and Dehydration: The newly formed aldehyde undergoes a spontaneous intramolecular condensation with the terminal amine to form a cyclic imine intermediate.

-

Reduction: The IRED, in the presence of a cofactor (typically NADH or NADPH), stereoselectively reduces the cyclic imine to the final L-3-N-Cbz-aminoazepane product.

The streamlined nature of this one-pot reaction prevents the accumulation of the potentially unstable aldehyde and imine intermediates, driving the reaction towards the desired saturated amine product.

Experimental Protocol: Enzymatic Synthesis of L-3-N-Cbz-Aminoazepane

The following is a representative protocol based on published methods.[1]

Materials:

-

N-Cbz-L-lysinol

-

Galactose Oxidase (GOase) variant (e.g., M3-5)

-

Imine Reductase (IRED) (e.g., IR-49)

-

Catalase

-

Horseradish Peroxidase (HRP)

-

Nicotinamide Adenine Dinucleotide (NAD⁺) or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺)

-

Glucose Dehydrogenase (for cofactor regeneration)

-

Glucose

-

Sodium Phosphate Buffer (pH 7.5)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of N-Cbz-L-lysinol (1 equivalent) in sodium phosphate buffer, add GOase, IRED, catalase, HRP, NAD(P)⁺, and glucose dehydrogenase.

-

Initiate the reaction by adding glucose (to drive cofactor regeneration).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired L-3-N-Cbz-aminoazepane.

Diagram of the GOase-IRED Cascade

Caption: GOase-IRED enzymatic cascade for the synthesis of L-3-N-Cbz-aminoazepane, highlighting the transient cyclic imine intermediate.

Challenges in the Isolation of 3-Aminoazepane Imines

The transient nature of the 3-aminoazepane imine intermediate in the biocatalytic cascade is a consequence of its inherent reactivity. Several factors contribute to the difficulty in isolating this compound:

-

Susceptibility to Hydrolysis: Imines are generally susceptible to hydrolysis back to the corresponding amine and carbonyl compound, especially in aqueous environments. The enzymatic reaction is performed in a buffer, providing a source of water for this reverse reaction.

-

Equilibrium with the Open-Chain Aldehyde: The cyclic imine exists in equilibrium with its open-chain amino-aldehyde tautomer. This equilibrium can be influenced by factors such as pH and solvent.

-

Propensity for Reduction: In the presence of the IRED and its cofactor, the imine is rapidly and efficiently reduced to the more stable saturated amine.

Overcoming these challenges would require significant modifications to the reaction conditions, such as performing the initial oxidation in an anhydrous organic solvent and carefully controlling the subsequent workup to avoid hydrolysis.

The Untapped Potential: Towards Stable 3-Aminoazepane Imine Derivatives

While the cyclic imine intermediate in the GOase-IRED cascade is fleeting, the broader field of organic chemistry offers strategies for the synthesis and stabilization of imines. Applying these principles to the 3-aminoazepane scaffold could unlock a new class of compounds with unique properties.

General Strategies for Imine Synthesis and Stabilization

The synthesis of stable imines typically involves the condensation of a primary amine with a ketone or aldehyde, often with the removal of water to drive the reaction to completion.[4] Key strategies for enhancing imine stability include:

-

Electronic Effects: Electron-withdrawing groups on the N-substituent and electron-donating groups on the C-substituents of the C=N bond can stabilize the imine.

-

Steric Hindrance: Bulky substituents around the imine bond can sterically protect it from nucleophilic attack, including hydrolysis.

-

Conjugation: Conjugation of the C=N double bond with aromatic rings or other pi systems can delocalize the electron density and increase stability.

Proposed Synthetic Routes to Stable 3-Aminoazepane Imine Derivatives

Leveraging these principles, one could envision several synthetic pathways to stable 3-aminoazepane imine derivatives:

-

Condensation with Aromatic Aldehydes: Reacting 3-aminoazepane with various substituted aromatic aldehydes could yield a library of stable imine derivatives. The aromatic ring would provide conjugative stabilization.

-

Introduction of Stabilizing Groups: Modification of the 3-aminoazepane core or the imine-forming partner with sterically bulky or electronically stabilizing groups could enhance the stability of the resulting imine.

Diagram of a Proposed Synthetic Route

Caption: Proposed synthetic route to stable 3-aminoazepane imine derivatives via condensation with a substituted aromatic aldehyde.

A Forward Look: Potential Biological Activities and Therapeutic Applications

Given the lack of isolated 3-aminoazepane imine derivatives, their biological activities remain purely speculative. However, by considering the known bioactivities of other imine-containing compounds and 3-aminoazepane derivatives, we can hypothesize potential therapeutic areas of interest.

-

Antimicrobial Activity: Imines, or Schiff bases, are a well-known class of compounds with a broad spectrum of antimicrobial activities.[5] The 3-aminoazepane scaffold could be used to modulate the pharmacokinetic and pharmacodynamic properties of these antimicrobial imines.

-

Anticancer Activity: Numerous imine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[6] The conformational constraints of the azepane ring could lead to novel interactions with anticancer targets.

-

Enzyme Inhibition: The imine functionality can act as a pharmacophore for various enzyme active sites. The 3-aminoazepane moiety could serve as a scaffold to present the imine in a specific orientation for optimal target binding.

Future Research Directions

The field of 3-aminoazepane imine derivatives is ripe for exploration. Future research efforts should be directed towards:

-

Synthesis and Characterization: The primary goal should be the successful synthesis, isolation, and full characterization (NMR, IR, Mass Spectrometry, X-ray crystallography) of stable 3-aminoazepane imine derivatives.

-

Chemical Stability Studies: A thorough investigation of the stability of these novel imines under various conditions (pH, temperature, solvents) is crucial for their potential development as therapeutic agents.

-

Biological Screening: A comprehensive biological screening of a library of 3-aminoazepane imine derivatives against a panel of targets (e.g., bacterial strains, cancer cell lines, specific enzymes) is necessary to identify promising lead compounds.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modifications of the 3-aminoazepane scaffold and the imine substituents will be essential to establish clear SAR and optimize biological activity.

Conclusion

While 3-aminoazepane imine derivatives currently exist in the shadow of their more stable, saturated amine counterparts, they represent a compelling and unexplored area of medicinal chemistry. The elegant enzymatic cascades that utilize them as transient intermediates provide a tantalizing glimpse into their potential. By applying established principles of imine synthesis and stabilization, researchers have the opportunity to bring these elusive molecules into the light. The development of stable 3-aminoazepane imine derivatives could pave the way for a new generation of therapeutic agents with novel mechanisms of action. This guide serves as both a summary of our current, limited knowledge and a call to action for the scientific community to explore the promising frontier of 3-aminoazepane imine chemistry.

References

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(61), 7949-7952. [Link]

-

University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer. [Link]

-

Couty, F., et al. (2003). Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series. The Journal of Organic Chemistry, 68(7), 2645-2651. [Link]

-

Borkova, L., et al. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 26(4), 882. [Link]

-

Stürzebecher, J., et al. (1995). Structure-activity Relationships of Inhibitors Derived From 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99. [Link]

-

Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. [Link]

- Buckley, G. D. (1955). U.S. Patent No. 2,700,681. U.S.

-

Al-Masoudi, N. A. (2014). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Thesis. [Link]

-

Rauf, A., et al. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Molecules, 27(6), 1935. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

-

Lambrecht, J. A., & Downs, D. M. (2017). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Critical reviews in biochemistry and molecular biology, 52(5), 543–556. [Link]

-

Saduakas, A., et al. (2023). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Molecules, 28(1), 389. [Link]

-

King Saud University. (n.d.). CHAPTER 8: AMINES. Fundamentals of Organic Chemistry. [Link]

-

Hania, M. M. (2009). Synthesis of Some Imines and Investigation of their Biological Activity. E-Journal of Chemistry, 6(3), 629-632. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Nitro Substitution on the Electronic Landscape of Benzylidene Amines: A Technical Guide for Advanced Research

Introduction: The Nitro Group as a Powerful Modulator of Electronic Properties

Benzylidene amines, a class of Schiff bases, form a versatile scaffold in medicinal chemistry and materials science.[1] Their electronic properties, which dictate their reactivity, spectral behavior, and potential applications, can be finely tuned through aromatic substitution. Among the various substituents, the nitro group (–NO₂) stands out for its profound electron-withdrawing nature, which dramatically alters the electronic landscape of the entire molecule.[2][3] This guide provides an in-depth exploration of the electronic properties of nitro-substituted benzylidene amines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and theoretical modeling of these compounds, with a focus on understanding the causal relationships between the position of the nitro group and the resulting electronic phenomena.

The strong electron-withdrawing capacity of the nitro group, exerted through both resonance and inductive effects, creates a significant electronic push-pull system within the benzylidene amine framework.[2][4] This intramolecular charge transfer (ICT) is fundamental to many of their interesting properties, including solvatochromism, nonlinear optical (NLO) activity, and unique electrochemical behavior.[2][5][6] Understanding how to manipulate these properties through strategic placement of the nitro substituent is key to designing molecules with tailored functionalities.

Synthetic Strategies: The Condensation Pathway

The synthesis of nitro-substituted benzylidene amines is typically achieved through a straightforward condensation reaction between a primary amine and a carbonyl compound, in this case, a nitro-substituted benzaldehyde and a substituted aniline.[7][8] This reaction is often carried out in an alcoholic solvent, sometimes with catalytic amounts of acid, and generally proceeds with high yields.[8]

General Experimental Protocol for Synthesis

A representative procedure for the synthesis of a nitro-substituted benzylidene amine is as follows:

-

Reactant Preparation: Equimolar amounts of the desired nitro-substituted benzaldehyde and the corresponding aniline are dissolved in a suitable solvent, such as ethanol.

-

Reaction Initiation: A few drops of a catalyst, like glacial acetic acid, can be added to the mixture to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which often results in the precipitation of the solid product. The product is then collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[8]

The simplicity and efficiency of this synthetic route allow for the creation of a diverse library of nitro-substituted benzylidene amines with varying substitution patterns on both aromatic rings.

Probing the Electronic Structure: A Multi-faceted Spectroscopic and Electrochemical Approach

A comprehensive understanding of the electronic properties of these molecules requires a combination of spectroscopic and electrochemical techniques, often complemented by computational modeling.

UV-Visible Spectroscopy: Unveiling Electronic Transitions and Solvatochromism

UV-Vis absorption spectroscopy is a primary tool for investigating the electronic transitions within these molecules.[1] Nitro-substituted benzylidene amines typically exhibit strong absorption bands in the UV and visible regions, which are attributed to π→π* and n→π* transitions.[9] The position and intensity of these bands are highly sensitive to the substitution pattern and the solvent environment.

The presence of the electron-withdrawing nitro group and an electron-donating group on the other ring creates a pronounced intramolecular charge transfer (ICT) character in the electronic transitions.[2][10] This ICT is often from the aniline moiety (donor) to the nitrobenzylidene moiety (acceptor).[6] The energy of this ICT band is a key indicator of the electronic communication between the two aromatic rings.

A significant phenomenon observed in these compounds is solvatochromism , where the color of the solution changes with the polarity of the solvent.[5][11] This effect arises from the differential stabilization of the ground and excited states by the solvent.[11]

-

Positive Solvatochromism (Bathochromic Shift): A red shift in the absorption maximum with increasing solvent polarity. This is observed when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[11]

-

Negative Solvatochromism (Hypsochromic Shift): A blue shift in the absorption maximum with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.[11]

-

Reversal of Solvatochromism: Some benzylidene amine derivatives have been shown to exhibit a reversal in solvatochromism, displaying positive solvatochromism in non-polar to moderately polar solvents and negative solvatochromism in highly polar-protic solvents.[12][13]

The solvatochromic behavior provides valuable insights into the nature of the excited state and the extent of charge transfer.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density Distribution

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and for probing the electron density distribution within the molecule.[7][14] The chemical shifts of the protons and carbons are sensitive to the electronic environment.

-

¹H NMR: The chemical shift of the azomethine proton (–CH=N–) is particularly informative. Its position is influenced by the electronic effects of the substituents on both aromatic rings.[15]

-

¹³C NMR: The chemical shift of the azomethine carbon provides a direct measure of the electron density at this crucial linkage. Electron-withdrawing groups on the benzylidene ring and electron-donating groups on the aniline ring generally lead to a downfield shift (deshielding) of the azomethine carbon signal.[16] Studies have shown a cross-interaction between the substituents on both rings, affecting the electronic character of the C=N bridge.[16]

Electrochemical Properties: The Redox Behavior of the Nitro Group

The nitro group is electrochemically active and can undergo reduction.[17][18] Cyclic voltammetry (CV) and other electrochemical techniques are used to study the redox potentials of nitro-substituted benzylidene amines. The reduction of the nitro group typically proceeds in a stepwise manner, forming nitroso and hydroxylamine intermediates, eventually leading to the corresponding amine.[18][19][20]

The reduction potential of the nitro group is influenced by the overall electronic structure of the molecule. The presence of other substituents and their positions can modulate the ease of reduction.[19] Electrochemical studies are crucial for applications in sensor development and for understanding the metabolic fate of these compounds in biological systems.[20][21]

The Positional Isomerism of the Nitro Group: A Tale of Ortho, Meta, and Para Effects

The position of the nitro group on the benzylidene ring has a profound and predictable impact on the electronic properties of the molecule. This is a direct consequence of the interplay between resonance and inductive effects.

-

Para-Substitution: A nitro group in the para position exerts its strong electron-withdrawing resonance effect most effectively, creating a highly polarized molecule with significant ICT character.[4][22] This leads to a lower energy for the ICT transition, resulting in a bathochromic shift in the UV-Vis spectrum compared to the unsubstituted analogue.[23] The enhanced push-pull system in para-nitro substituted compounds often results in significant nonlinear optical properties.[2][24]

-

Ortho-Substitution: An ortho-nitro group also withdraws electrons through resonance, but its effect can be complicated by steric interactions.[22] The proximity of the nitro group to the azomethine linkage can cause a twist in the molecule, potentially disrupting the planarity and reducing the extent of π-conjugation. This can sometimes lead to a hypsochromic shift compared to the para isomer.

-

Meta-Substitution: When the nitro group is in the meta position, its electron-withdrawing effect is primarily inductive, as resonance delocalization to the azomethine group is not possible.[22][25] Consequently, the ICT is less pronounced compared to the ortho and para isomers, and the absorption maximum is typically at a shorter wavelength (blue-shifted).[26]

The directing effects of the nitro group are a cornerstone of aromatic chemistry and directly translate to the electronic properties of these benzylidene amines.[3][4]

Computational Modeling: In Silico Insights into Electronic Structure and Transitions

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful tools for complementing experimental findings and providing deeper insights into the electronic properties of these molecules.[1][7]

-

Geometry Optimization and Electronic Structure: DFT calculations can predict the ground-state geometry, molecular orbital energies (HOMO and LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition.[7]

-

Prediction of Spectroscopic Properties: TD-DFT calculations can simulate UV-Vis spectra, providing information about the energies and nature of the electronic transitions.[1] This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or ICT.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution in the molecule, identifying electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and reactivity.[7]

Computational studies are invaluable for rationalizing observed trends in spectroscopic and electrochemical data and for guiding the design of new molecules with desired electronic properties.

Quantitative Data Summary

The following table summarizes typical ranges for key electronic property indicators for nitro-substituted benzylidene amines, illustrating the influence of the nitro group's position.

| Property | Para-Nitro Substituted | Meta-Nitro Substituted | Ortho-Nitro Substituted |

| UV-Vis λmax (ICT band) | Longest wavelength (red-shifted) | Shorter wavelength | Intermediate/variable |

| ¹³C NMR (δ C=N) | Significantly downfield shifted | Moderately downfield shifted | Downfield shifted, may be affected by sterics |

| Electrochemical Reduction Potential (Epc) | Less negative (easier to reduce) | More negative | Intermediate/variable |

| HOMO-LUMO Energy Gap (Calculated) | Smallest | Larger | Intermediate/variable |

Note: The exact values will depend on the specific substituents on the aniline ring and the solvent used.

Visualizing the Concepts: Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the key workflows and conceptual relationships discussed in this guide.

Experimental Workflow for Characterization

Caption: General experimental and computational workflow for studying nitro-substituted benzylidene amines.

Influence of Nitro Group Position on Intramolecular Charge Transfer

Caption: The positional effect of the nitro group on the magnitude of intramolecular charge transfer.

Conclusion and Future Directions

The electronic properties of nitro-substituted benzylidene amines are a rich area of study with significant implications for the development of new functional materials and therapeutic agents. The strong electron-withdrawing nature of the nitro group, coupled with its positional influence, provides a powerful handle for tuning the electronic structure, spectral response, and reactivity of these molecules. A synergistic approach, combining rational synthesis, comprehensive spectroscopic and electrochemical characterization, and insightful computational modeling, is essential for advancing our understanding and harnessing the full potential of this versatile class of compounds. Future research will likely focus on exploring their applications in areas such as organic light-emitting diodes (OLEDs), chemosensors, and targeted drug delivery systems, where precise control over electronic properties is paramount.

References

-

Karakaş, A., Elmali, A., Unver, H., & Svoboda, I. (2005). Nonlinear optical properties, synthesis, structures and spectroscopic studies of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 2979-2987. [Link]

-

Journal of the Nigerian Society of Physical Sciences. (2024). Computational investigation and biological activity of selected Schiff bases. Journal of the Nigerian Society of Physical Sciences. [Link]

-

Rostami, A., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. IUCr Journals. [Link]

-

Karakaş, A., Elmali, A., Unver, H., & Svoboda, I. (2004). Nonlinear optical properties, synthesis, structures and spectroscopic studies of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 2979–2987. [Link]

-

Gomathi, S., & Karvembu, R. (2015). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 26(1), 1-5. [Link]

-

U.S. Army Corps of Engineers. (1999). Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. DTIC. [Link]

-

Esin, A. A., & Shcheglova, N. V. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Molecules, 24(21), 3878. [Link]

-

Francke, R., & Schöninger, A. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. [Link]

-

Amaechi, C. N., et al. (2024). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]

-

Singh, S., et al. (2016). Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips. Analytical Methods, 8(38), 6925-6931. [Link]

-

Christopher, S. J., et al. (2025). Shiff Base Metal Complexes: Synthesis, Biological and Computational Studies. Quest Journals Journal of Research in Applied Mathematics, 11(2), 18-25. [Link]

-

Kumar, A., et al. (2025). Synthesis and biological assessment of Schiff base metal complexes: In vitro anticancer activity and computational insights. Journal of Biomolecular Structure and Dynamics. [Link]

-

Zhang, Y., et al. (2008). A first-principles study of linear and nonlinear optical properties of 4-nitro-4′-methylbenzylidene aniline. The Journal of Chemical Physics, 129(9), 094701. [Link]

-

Machado, V. G., et al. (2015). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. Journal of Physical Organic Chemistry, 28(4), 250-260. [Link]

-

Gaber, M., El-Ghamry, H. A., & Fathalla, S. K. (2011). Charge-transfer complexes of pyrimidine Schiff bases with aromatic nitro compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 513-521. [Link]

-

Quora. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. Quora. [Link]

-

Hernandez-Perez, J. M., et al. (2015). Linear and Nonlinear Optical Properties of Functional Groups for Conjugated Polymers. Analysis of the Acceptor–Donor Pair Substituents of Benzene: The Case of meta-Nitroaniline. The Journal of Physical Chemistry A, 119(30), 8279-8288. [Link]

-

Ghosh, H. N., et al. (2013). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. Physical Chemistry Chemical Physics, 15(31), 13038-13045. [Link]

-

Kolehmainen, E., et al. (2006). Substituent Cross-Interaction Effects on the Electronic Character of the CN Bridging Group in Substituted Benzylidene Anilines − Models for Molecular Cores of Mesogenic Compounds. A 13C NMR Study and Comparison with Theoretical Results. The Journal of Organic Chemistry, 71(8), 3047-3053. [Link]

-

Ünver, H., et al. (2009). Spectral investigation of the intramolecular charge-transfer in some aminotriazole Schiff bases. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1042-1048. [Link]

-

Lee, T. H., et al. (2014). Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. The Journal of Physical Chemistry A, 118(48), 11341-11348. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

SpectraBase. (n.d.). N-(p-nitrobenzylidene)aniline. SpectraBase. [Link]

-

Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]

-

MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1038. [Link]

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. [Link]

-

Ananthan, S., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(17), 8043-8056. [Link]

-

MDPI. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Molecules, 27(15), 5000. [Link]

-

Máximo-Canadas, M., et al. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Burés, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(19), 18073-18082. [Link]

-

Gökçe, H., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]

-

PubMed. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PubMed. [Link]

-

Gökçe, H., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. [Link]

-

Springer Professional. (n.d.). Nitrile Imines and Their Properties. Springer Professional. [Link]

-

Fonseca Guerra, C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Physical Chemistry Chemical Physics, 18(17), 11624-11633. [Link]

-

Szatyłowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26(4), 905-913. [Link]

-

Hafidh, S. H., Muslim, R. F., & Awad, M. (2020). The 1 H-NMR spectra of some synthesized imine compounds. International Journal of Drug Delivery Technology, 10(2), 225-231. [Link]

-

Preprints.org. (2025). Linear and Nonlinear Optical Properties of Non-Centrosymmetric Crystals of Substituted Aliphatic Secondary Amines. Preprints.org. [Link]

-

ARC Journals. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. International Journal of Pharmacy & Pharmaceutical Sciences, 8(9), 239-243. [Link]

-

Lamm, B., & Nordfält, K. (1969). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 23, 3268-3274. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Quora. [Link]

-

ResearchGate. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Journal of Molecular Modeling, 18(10), 4541-4550. [Link]

-

ResearchGate. (n.d.). UV‐Vis analysis for reduction of nitrobenzene to aniline.. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?. Chemistry Stack Exchange. [Link]

-

PubMed. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. The Journal of Physical Chemistry A, 115(11), 2214-2223. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. quora.com [quora.com]

- 5. Nonlinear optical properties, synthesis, structures and spectroscopic studies of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal.nsps.org.ng [journal.nsps.org.ng]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism - Wikipedia [en.wikipedia.org]

- 12. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 22. m.youtube.com [m.youtube.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Linear and Nonlinear Optical Properties of Functional Groups for Conjugated Polymers. Analysis of the Acceptor–Donor Pair Substituents of Benzene: The Case of meta-Nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Degradation Kinetics of Azepan-3-yl-(4-nitro-benzylidene)-amine

Executive Summary

Azepan-3-yl-(4-nitro-benzylidene)-amine represents a specialized class of Schiff bases (imines) combining a flexible 7-membered azepane ring with an electron-deficient 4-nitrobenzylidene moiety. While the azepane scaffold offers unique pharmacological properties (e.g., enhanced solubility and distinct receptor binding profiles compared to piperidines), the thermodynamic stability of the exocyclic imine bond is the critical limiting factor for its developability as a pharmaceutical candidate.[1]

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this compound. It details the physicochemical driving forces governing its degradation, provides validated protocols for stability assessment, and establishes a framework for predicting shelf-life under ICH guidelines.

Molecular Architecture & Theoretical Stability

Electronic Effects of the 4-Nitro Group

The stability of the azomethine (–CH=N–) linkage is heavily influenced by the substituents on the aromatic ring.

-

Electrophilicity: The nitro group (-NO₂) at the para position is a strong electron-withdrawing group (EWG). Through induction and resonance, it decreases electron density at the imine carbon.[1]

-

Hydrolytic Susceptibility: This electron deficiency makes the imine carbon highly electrophilic, significantly increasing the rate of nucleophilic attack by water compared to unsubstituted benzylidene analogues. Consequently, this compound is predicted to exhibit Type II stability behavior : relatively stable in neutral/basic organic solvents but rapidly hydrolyzing in acidic aqueous media.[1]

Steric Influence of the Azepane Ring

Unlike rigid piperidine or pyrrolidine analogs, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

-

Conformational Strain: The attachment of the bulky 4-nitrobenzylidene group at the C3 position of the azepane ring introduces 1,3-diaxial-like interactions.

-

Entropic Penalty: The hydrolysis reaction releases the flexible azepan-3-amine, regaining conformational degrees of freedom. This positive entropy change (

) thermodynamically favors decomposition.

Degradation Mechanism: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. Understanding this mechanism is prerequisite to designing stabilization strategies (e.g., salt selection or formulation pH).[1]

Mechanistic Pathway[1]

-

Protonation: The imine nitrogen is protonated, forming a reactive iminium ion.

-

Nucleophilic Attack: Water attacks the electrophilic carbon.

-

Carbinolamine Formation: A tetrahedral intermediate forms.

-

Collapse: The C-N bond cleaves, releasing 4-nitrobenzaldehyde and azepan-3-amine.

Visualization of Degradation Pathway

Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is typically the nucleophilic attack of water on the protonated imine.

Experimental Protocols for Stability Assessment

To validate the theoretical model, the following experimental workflows must be executed. These protocols ensure data integrity and reproducibility.

Protocol A: Kinetic Profiling via UV-Vis Spectroscopy

Principle: 4-Nitrobenzaldehyde has a distinct absorption maximum (

Reagents:

-

Buffer Systems: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).[1]

-

Solvent: Acetonitrile or Methanol (co-solvent to ensure solubility, max 20% v/v).[1]

-

Ionic Strength: Maintain constant

M using KCl.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 10 mg of this compound in 10 mL acetonitrile.

-

Reaction Initiation: Inject 50 µL of stock into 2.5 mL of pre-thermostated buffer in a quartz cuvette.

-

Data Acquisition: Record spectra every 60 seconds for 60 minutes.

-

Analysis: Plot

vs. time.[2] The slope represents the observed rate constant (

Protocol B: Thermodynamic Parameters (Arrhenius Study)

To determine the activation energy (

Calculation:

Use the Eyring equation:

Data Analysis & Interpretation

The following table summarizes representative kinetic data expected for this molecular class, based on structural analogues (nitrobenzylidene amines). Use this as a benchmark for validating your experimental results.

Table 1: Representative Thermodynamic Stability Data

| Parameter | Condition | Typical Value | Interpretation |

| pH 2.0, 25°C | Rapid degradation in acidic gastric fluids. | ||

| pH 7.4, 25°C | Moderate stability in physiological blood pH.[1] | ||

| Activation Energy ( | pH 7.4 | 55–65 kJ/mol | Reaction is temperature-sensitive; requires cold chain. |

| Activation Entropy ( | pH 7.4 | -120 J/(K[1]·mol) | Highly ordered transition state (associative mechanism). |

| Half-life ( | pH 7.4, 25°C | ~4.5 Hours | Short half-life implies need for prodrug or salt formulation. |

Stability Testing Workflow (ICH Q1A)

For drug development, stability must be assessed not just in solution, but in the solid state under accelerated aging conditions.

Figure 2: Integrated stability testing workflow complying with ICH Q1A(R2) guidelines for new drug substances.

Conclusion & Recommendations

The thermodynamic stability of This compound is governed by the electron-withdrawing nature of the nitro group, which destabilizes the imine bond against hydrolysis.

-

Storage: The compound must be stored under anhydrous conditions, preferably at -20°C.

-

Formulation: Avoid acidic excipients. Consider hydrophobic encapsulation (e.g., lipid nanoparticles) to shield the imine bond from aqueous hydrolysis during delivery.[1]

-

Synthesis: Purification should be performed in neutral, anhydrous solvents (e.g., dry ethanol or dichloromethane) to prevent premature cleavage.[1]

References

-

Schiff Base Hydrolysis Kinetics: Cordes, E. H., & Jencks, W. P. (1963).[1] "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society. Link

-

Azepane Conformational Analysis: Bocian, W., et al. (2002).[1] "Conformational Analysis of Azepane Derivatives." Journal of Molecular Structure. Link[1]

-

ICH Guidelines: International Council for Harmonisation. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

-

Nitro-Group Electronic Effects: Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1]

Sources

Methodological & Application

Application Note: Synthesis of Azepan-3-yl-(4-nitro-benzylidene)-amine via Schiff Base Condensation

Abstract

This application note provides a comprehensive guide for the synthesis of the imine, Azepan-3-yl-(4-nitro-benzylidene)-amine, through the condensation reaction of azepan-3-amine and 4-nitrobenzaldehyde. The document details a robust, step-by-step protocol suitable for researchers in organic synthesis and medicinal chemistry. It offers in-depth explanations for experimental choices, safety protocols, and methods for purification and characterization. The synthesis of this Schiff base serves as a valuable example of imine formation, a fundamental transformation in the synthesis of nitrogen-containing compounds, which are of significant interest in drug discovery and materials science.

Introduction: The Chemistry and Significance of Imine Synthesis

Imines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N).[1] They are typically formed through the reversible condensation of a primary amine with an aldehyde or ketone.[2] This reaction is a cornerstone of organic chemistry, proceeding via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[1]

The equilibrium of the reaction must be shifted towards the product, often by removing the water that is formed.[2] The reaction is frequently catalyzed by either mild acid or base. Acid catalysis activates the carbonyl group towards nucleophilic attack by protonating the carbonyl oxygen.[1]

The target molecule, this compound, incorporates the versatile azepane scaffold, a seven-membered nitrogen-containing heterocycle. Saturated nitrogen heterocycles like azepane are crucial building blocks in medicinal chemistry, offering three-dimensional chemical space for drug design.[3][4] The 4-nitrophenyl group is a common substituent in pharmacologically active compounds, and the imine linkage provides a versatile handle for further chemical modifications.

This protocol has been designed to be straightforward and reproducible, utilizing common laboratory reagents and techniques to yield the target imine in high purity.

Reaction Scheme & Mechanism

The synthesis proceeds according to the following reaction:

Figure 1: Reaction Scheme Azepan-3-amine + 4-Nitrobenzaldehyde → this compound + Water

The mechanism involves two key stages:

-

Nucleophilic Addition: The lone pair of the primary amine on azepan-3-amine attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[5]

-

Dehydration: The hemiaminal is unstable and eliminates a molecule of water, often facilitated by acid catalysis, to form the stable C=N double bond of the imine product.[1]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |

| Azepan-3-amine | C₆H₁₄N₂ | 114.19 | e.g., Sigma-Aldrich | ≥97% |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | e.g., Alfa Aesar | ≥98% |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | e.g., Fisher Scientific | ≥99.5% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | e.g., VWR | ACS Grade |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | e.g., Sigma-Aldrich | ACS Grade |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | e.g., Cambridge Isotope Labs | 99.8 atom % D |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Glass funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

NMR tubes

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Diagram of the Experimental Workflow

Sources

- 1. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Recrystallization for the Purification of Azepan-3-yl-(4-nitro-benzylidene)-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the purification of the imine compound, Azepan-3-yl-(4-nitro-benzylidene)-amine, via recrystallization. Moving beyond a simple procedural list, this document elucidates the causal relationships between the molecule's structural characteristics and the selection of an optimal solvent system. We present detailed, self-validating protocols for both single-solvent and mixed-solvent recrystallization, a troubleshooting guide for common challenges, and a logical workflow for systematic solvent screening. The methodologies are grounded in established chemical principles to ensure robust and reproducible purification outcomes, which are critical for downstream applications in drug discovery and development.

Introduction: The Imperative for Purity

This compound incorporates three key structural motifs: a seven-membered azepane ring, a polar nitroaromatic system, and an imine (Schiff base) linkage. The azepane scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to the conformational flexibility and three-dimensionality it imparts.[1] The nitroaromatic group is a common precursor and pharmacophore, while the imine bond is a dynamic covalent linkage of interest. The efficacy and safety of such compounds in biological assays are directly dependent on their purity. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities.[2][3][4]

This guide provides the scientific rationale and actionable protocols for selecting the ideal recrystallization solvent or solvent system for this specific molecule.

Scientific Principles: A Foundation for Strategy

Recrystallization is a purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[5] An ideal recrystallization process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility.[6]

-